N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide
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Overview
Description
N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This intermediate can be synthesized by the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acylation Reaction: The 4,4-difluoropiperidine is then reacted with a suitable acylating agent, such as ethyl chloroformate, to introduce the 2-oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide has several applications in scientific research:
Biological Studies: It is used in studies to understand the interaction of difluorinated compounds with biological systems, including enzyme inhibition and receptor binding assays.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The difluoropiperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide group can enhance binding affinity and specificity towards these targets, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Fluoropiperidin-1-yl)-2-oxoethyl]benzamide
- N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]carbamate
- N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]aniline
Uniqueness
N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical reactivity and biological activity compared to its mono-fluorinated or non-fluorinated analogs. This difluorination can enhance metabolic stability and improve the compound’s pharmacokinetic properties, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c15-14(16)6-8-18(9-7-14)12(19)10-17-13(20)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQLXYPYOYCQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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